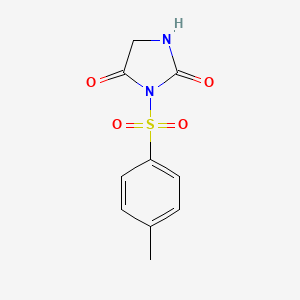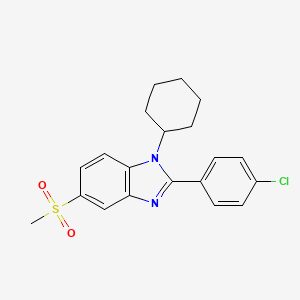
Bcl-2-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcl-2-IN-18 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, the process of programmed cell death. By inhibiting this protein, this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the compound in its solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Bcl-2-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.
Wissenschaftliche Forschungsanwendungen
Bcl-2-IN-18 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of the B-cell lymphoma 2 protein and its effects on apoptosis.
Biology: Employed in cell biology research to investigate the role of the B-cell lymphoma 2 protein in cell survival and death.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Wirkmechanismus
Bcl-2-IN-18 exerts its effects by binding to the B-cell lymphoma 2 protein, thereby inhibiting its anti-apoptotic function. This inhibition leads to the activation of pro-apoptotic proteins such as BAX and BAK, which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venetoclax: Another B-cell lymphoma 2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: A dual inhibitor of B-cell lymphoma 2 and B-cell lymphoma extra-large proteins, used in cancer therapy.
Uniqueness
Bcl-2-IN-18 is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein, making it a valuable tool for studying the precise mechanisms of apoptosis regulation and for developing targeted cancer therapies.
Eigenschaften
Molekularformel |
C20H21ClN2O2S |
|---|---|
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-cyclohexyl-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C20H21ClN2O2S/c1-26(24,25)17-11-12-19-18(13-17)22-20(14-7-9-15(21)10-8-14)23(19)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3 |
InChI-Schlüssel |
SXKLLDQYUGWEIF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)Cl)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


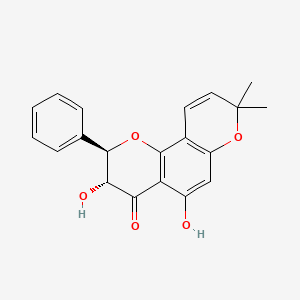
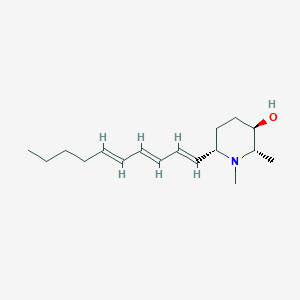
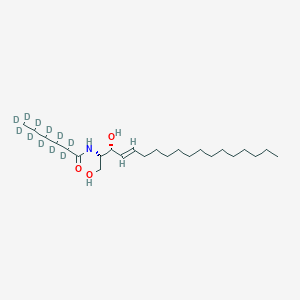
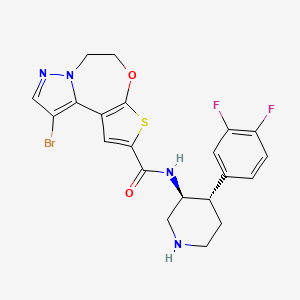
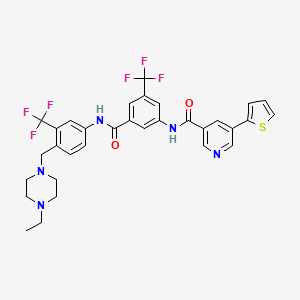
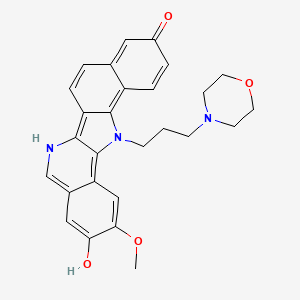
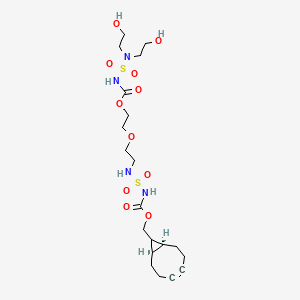
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)
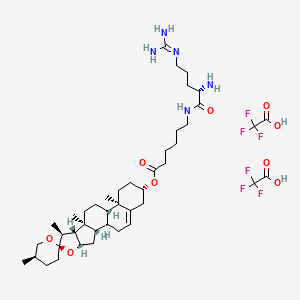
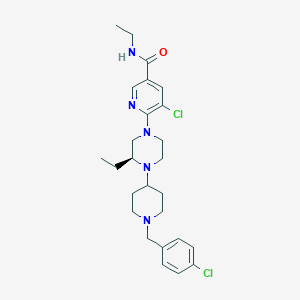
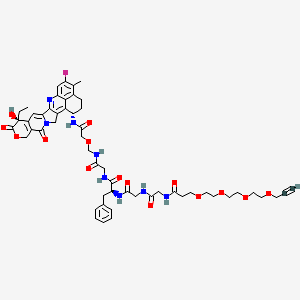
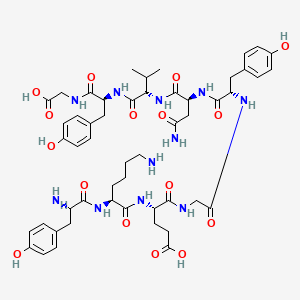
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
